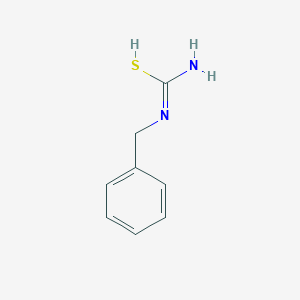

N'-benzylcarbamimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-benzylcarbamimidothioic acid: is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N'-benzylcarbamimidothioic acid involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through various chemical reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, ensuring high yield and purity. These methods often utilize advanced technologies and equipment to optimize the production process, reduce costs, and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: N'-benzylcarbamimidothioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex compounds with enhanced properties.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

N'-Benzylcarbamimidothioic acid serves as an important intermediate in the synthesis of various organic compounds. It participates in reactions that lead to the formation of thiourea derivatives, which are valuable in creating a wide range of chemical products .

Cyclization Reactions

Recent studies have demonstrated its utility in cyclization reactions involving activated methylene isocyanides. This process has been used to synthesize N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines, showcasing the compound's ability to facilitate complex organic transformations .

Biological Research

Antimicrobial Properties

Research has indicated that benzyl carbamimidothioate exhibits potential antimicrobial activity. It has been investigated for its effectiveness against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.

Antiprotozoal Activity

In vitro studies have revealed that derivatives of this compound demonstrate significant antiprotozoal activity against parasites such as Trypanosoma brucei and Plasmodium falciparum. The compound's derivatives showed low micromolar IC50 values, indicating strong efficacy against these pathogens .

Blood-Brain Barrier Permeability

The permeability of certain derivatives through the blood-brain barrier (BBB) has been assessed using human endothelial cell models. This is crucial for developing treatments for central nervous system infections caused by protozoan parasites .

Medicinal Chemistry

Potential Drug Development

The exploration of this compound in drug development is promising. Its derivatives have been evaluated for their pharmacokinetic properties and therapeutic potential, particularly in treating diseases caused by protozoan infections .

Mechanism of Action

The mechanism by which benzyl carbamimidothioate exerts its biological effects often involves interactions with nucleophiles and subsequent formation of active metabolites. This mechanism is crucial for understanding how these compounds can be optimized for therapeutic use.

Table 1: Summary of Biological Activities

Case Study: Antiprotozoal Activity Assessment

A study conducted on several derivatives of this compound demonstrated varying levels of activity against T. brucei and P. falciparum. The lead compound showed an IC50 value of 0.37 µM against T. brucei, indicating significant potential as a therapeutic agent for treating African sleeping sickness. Further investigations into the pharmacokinetics revealed that one derivative exhibited the highest BBB permeability, suggesting its potential for treating CNS infections caused by protozoan parasites .

Mécanisme D'action

The mechanism of action of N'-benzylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The exact mechanism of action may vary based on the application and the specific targets involved.

Conclusion

This compound is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry Its unique properties and ability to undergo various chemical reactions make it a significant tool in scientific research and industrial processes

Propriétés

IUPAC Name |

N'-benzylcarbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFRIAOVLXVKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN=C(N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.